molecular formula C11H11F3N2 B13422971 2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole CAS No. 3038-60-6

2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole

Katalognummer: B13422971
CAS-Nummer: 3038-60-6
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: OXIKUCONSRWLPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-(trifluoromethyl)benzyl chloride is added to a solution of imidazole and potassium carbonate in DMF. The mixture is heated to around 100°C and stirred for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of alternative solvents or catalysts may be employed to improve the overall process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes and modulating their activity. This compound may also interact with receptors or proteins involved in various biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl-phenyl structures but different functional groups attached to the phenyl ring.

    Imidazole derivatives: Compounds with the imidazole ring but different substituents on the ring.

Uniqueness

2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole is unique due to the combination of the trifluoromethyl group and the dihydroimidazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

3038-60-6

Molekularformel

C11H11F3N2

Molekulargewicht

228.21 g/mol

IUPAC-Name

2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11F3N2/c12-11(13,14)9-3-1-8(2-4-9)7-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16)

InChI-Schlüssel

OXIKUCONSRWLPM-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(N1)CC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.